molecular formula C12H17N3O B13220247 8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one

8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one

Cat. No.: B13220247
M. Wt: 219.28 g/mol
InChI Key: UQVLQVDZMDRGAN-UHFFFAOYSA-N
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Description

8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler pyrazole derivatives and makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

8-(2,4-dimethylpyrazol-3-yl)-6-azaspiro[3.4]octan-5-one

InChI

InChI=1S/C12H17N3O/c1-8-6-14-15(2)10(8)9-7-13-11(16)12(9)4-3-5-12/h6,9H,3-5,7H2,1-2H3,(H,13,16)

InChI Key

UQVLQVDZMDRGAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)C2CNC(=O)C23CCC3

Origin of Product

United States

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